molecular formula C11H15N3O2S B2629920 (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448072-93-2

(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Número de catálogo: B2629920
Número CAS: 1448072-93-2
Peso molecular: 253.32
Clave InChI: UMBRENSGSSXEHG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a sophisticated chemical scaffold designed for advanced pharmaceutical and chemical research. This compound features a bifunctional structure, incorporating a 8-azabicyclo[3.2.1]octane core—a tropane analogue prevalent in neurology and pharmacology—fused with a 3-methyl-1,2,4-thiadiazole heterocycle, a motif recognized for its diverse biological activities. The presence of a hydroxy group at the 3-position provides a handle for further synthetic modification, making this molecule a highly versatile building block for medicinal chemistry and drug discovery programs. It is particularly valuable for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. As a key intermediate, it can be utilized in the synthesis of more complex molecules targeting the central nervous system, or as a precursor for chemical biology probes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on its high purity and quality for their most demanding applications.

Propiedades

IUPAC Name

(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-6-12-10(17-13-6)11(16)14-7-2-3-8(14)5-9(15)4-7/h7-9,15H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBRENSGSSXEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a synthetic derivative belonging to the class of bicyclic amines and thiadiazoles. Its potential biological activities are of significant interest due to the pharmacological properties associated with its structural components, particularly in relation to opioid receptor modulation and antimicrobial activity.

Chemical Structure

The compound can be described by the following structural formula:

C12H15N3O2S\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

This structure includes an azabicyclo framework and a thiadiazole moiety, which are known to influence the biological activity of similar compounds.

Opioid Receptor Modulation

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane structure exhibit significant activity as mu-opioid receptor antagonists . These compounds have been shown to selectively block mu-opioid receptors, which play a crucial role in pain modulation and gastrointestinal function. The antagonistic properties may help mitigate opioid-induced side effects while preserving analgesic efficacy .

Table 1: Summary of Mu-Opioid Receptor Activity

CompoundActivity TypeReference
This compoundMu-opioid receptor antagonist
8-Azabicyclo[3.2.1]octane derivativesVarious mu-opioid receptor activities

Antimicrobial Properties

The thiadiazole component has been associated with antimicrobial activity. Studies have demonstrated that thiadiazole derivatives exhibit significant inhibitory effects against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism often involves interference with bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Compound TypeTarget OrganismActivity Observed
1,2,4-Thiadiazole derivativesStaphylococcus aureusInhibition observed
1,2,4-Thiadiazole derivativesCandida albicansInhibition observed

Study 1: Opioid Receptor Antagonism

In a study evaluating the effects of various azabicyclo compounds on mu-opioid receptors, it was found that the compound exhibited a high binding affinity and effectively blocked receptor activation in vitro. This suggests potential applications in treating opioid-induced bowel dysfunction without compromising analgesic effects .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives showed that compounds similar to this compound demonstrated potent activity against Gram-positive bacteria and fungi. The study utilized disk diffusion methods to quantify the effectiveness of these compounds against selected pathogens .

Aplicaciones Científicas De Investigación

Pharmacology

The compound has been studied for its potential as a kappa opioid receptor antagonist . Research indicates that modifications to the structure can enhance selectivity and potency against specific opioid receptors, which is crucial for developing pain management therapies without the side effects associated with traditional opioids .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, the incorporation of thiadiazole groups has been linked to enhanced antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics .

Neuropharmacology

The bicyclic structure of the compound allows it to interact with neurotransmitter systems in the brain. Preliminary studies suggest that it may influence dopamine and serotonin pathways, indicating potential applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Kappa Opioid Receptor Antagonism

A detailed structure-activity relationship study was conducted on a series of 8-azabicyclo[3.2.1]octan derivatives, including (3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone. The results indicated that certain modifications significantly increased the binding affinity to kappa receptors while reducing interactions with mu receptors, thus presenting a promising avenue for pain relief without the risk of addiction associated with mu agonists .

Case Study 2: Antimicrobial Efficacy

In a recent study published in Molecular Science for Drug Development, researchers synthesized several derivatives based on the thiadiazole moiety incorporated into the bicyclic structure. These compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating potent antimicrobial activity with minimum inhibitory concentrations lower than those of existing antibiotics .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs differing in core structure or substituent groups. These differences correlate with distinct biological activities and therapeutic applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituent Group Biological Activity Key Reference(s)
(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone 8-azabicyclo[3.2.1]octane 3-methyl-1,2,4-thiadiazol-5-yl Inferred: Hypoxia signaling modulation (via structural analogy)
HST3782 (endo-(1-(2,6-dichloro-phenyl)-5-isopropyl-1H-1,2,4-triazol-3-yl)(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone) 8-azabicyclo[3.2.1]octane 1,2,4-triazol-3-yl HIF inhibitor, antiangiogenic
Fezolinetant [(4-Fluorophenyl)(8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-triazolo-pyrazinyl)methanone] Triazolo-pyrazine 3-methyl-1,2,4-thiadiazol-5-yl Neurokinin-3 receptor antagonist
Cephalosporin derivatives (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) Cephem 1,3,4-thiadiazol-2-ylthio Antibacterial (β-lactam antibiotics)

Key Observations:

Core Structure Impact :

  • The 8-azabicyclo[3.2.1]octane core (shared with HST3782) is associated with hypoxia-inducible factor (HIF) pathway modulation, as seen in HST3782’s antiangiogenic activity . In contrast, Fezolinetant’s triazolo-pyrazine core is critical for neurokinin-3 receptor antagonism, highlighting how bicyclic systems dictate target specificity .
  • Cephalosporins (e.g., ) utilize a β-lactam cephem core for antibacterial activity, demonstrating that bicyclic frameworks are versatile across therapeutic areas .

Substituent Effects: The 3-methyl-1,2,4-thiadiazol-5-yl group in the query compound and Fezolinetant enhances metabolic stability due to sulfur’s electron-withdrawing properties, which may reduce oxidative degradation .

Stereochemical Considerations :

  • The query compound’s exo/endo isomerism (analogous to HST3782’s synthesis in ) could influence pharmacokinetics. For example, endo isomers often exhibit superior target engagement due to reduced steric hindrance .

Research Findings and Implications

  • HST3782 : Demonstrated potent HIF-1α inhibition (IC₅₀ = 0.8 μM) in preclinical models, with antiangiogenic effects linked to its triazole substituent .
  • Fezolinetant: Phase III trials showed efficacy in reducing menopausal hot flashes (85% reduction vs. placebo), attributed to its thiadiazolyl group’s role in stabilizing receptor-ligand interactions .
  • Cephalosporins : Thiadiazol-thio substituents in cephem antibiotics enhance Gram-negative bacterial coverage by improving membrane permeability .

Q & A

What synthetic strategies are optimal for constructing the bicyclo[3.2.1]octane framework in this compound?

The synthesis of the 8-azabicyclo[3.2.1]octane core typically involves multi-step reactions, including cyclization and functionalization. Key steps include:

  • Cycloaddition or ring-closing metathesis to form the bicyclic structure, followed by introduction of the hydroxy group at position 3 via selective oxidation or hydroxylation .
  • Temperature and solvent control : Reactions often require anhydrous conditions in solvents like dichloromethane or acetonitrile, with temperatures ranging from 0°C to reflux .
  • Purification : Chromatography (e.g., flash column) or recrystallization is critical to isolate the pure bicyclic intermediate before coupling with the 3-methyl-1,2,4-thiadiazole moiety .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR are essential for confirming the bicyclic framework and stereochemistry. NOESY experiments can verify spatial proximity of protons in the rigid bicyclo system .
  • HRMS : High-resolution mass spectrometry validates the molecular formula, particularly for distinguishing between isobaric substituents (e.g., thiadiazole vs. oxadiazole) .
  • X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, crucial for SAR studies .

What in vitro assays are recommended to evaluate its antimicrobial potential?

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Thiadiazole derivatives often disrupt bacterial membrane integrity .
  • Enzyme inhibition : Screen against fungal CYP51 or bacterial dihydrofolate reductase, as triazole/thiadiazole hybrids target these pathways .
  • Cytotoxicity controls : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

How should stability studies be designed to assess degradation under varying conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor via HPLC for decomposition products .
  • pH stability : Test solubility in buffers (pH 1–10) to identify labile functional groups (e.g., ester hydrolysis in acidic conditions) .
  • Storage recommendations : Store at -20°C in inert atmosphere (argon) to prevent oxidation of the thiadiazole ring .

How can contradictory biological activity data across studies be reconciled?

  • Assay standardization : Ensure consistent cell lines, inoculum sizes, and endpoint measurements (e.g., ATP vs. resazurin assays) .
  • Solubility adjustments : Use DMSO concentrations ≤1% to avoid solvent interference. If aqueous solubility is poor, employ nanoformulations (e.g., liposomes) .
  • Replicate experiments : Perform dose-response curves in triplicate with positive controls (e.g., ciprofloxacin for antibacterial assays) .

What reaction mechanisms govern the coupling of the thiadiazole moiety to the bicyclic core?

  • Nucleophilic acyl substitution : The methanone group in the bicyclic intermediate reacts with a thiadiazole-5-carboxylic acid derivative under coupling agents (e.g., EDCI/HOBt) .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) may enhance electrophilicity of the carbonyl carbon .
  • Side reactions : Competing esterification or amide formation can occur; monitor via TLC and optimize stoichiometry .

How does modifying the thiadiazole substituent impact pharmacological activity?

  • Methyl vs. phenyl groups : Methyl at position 3 enhances hydrophobicity, improving membrane permeability but may reduce solubility. Bulkier groups (e.g., CF3_3) could sterically hinder target binding .
  • Electron-withdrawing effects : Nitro or halogen substituents increase electrophilicity, potentially boosting enzyme inhibition but raising toxicity risks .
  • SAR validation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like CYP51 .

What methodologies assess in vitro toxicity for this compound?

  • MTT/XTT assays : Quantify mitochondrial toxicity in hepatocytes (e.g., HepG2) after 24–48 hr exposure .
  • hERG inhibition : Patch-clamp electrophysiology screens for cardiac liability, critical for CNS-targeted compounds .
  • Genotoxicity : Ames test (±S9 metabolic activation) to detect mutagenic potential of thiadiazole derivatives .

How can poor aqueous solubility be mitigated during formulation?

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without precipitation .
  • Salt formation : React with HCl or sodium bicarbonate to generate ionizable derivatives .
  • Nanosuspensions : Wet milling or high-pressure homogenization to reduce particle size to <200 nm, improving bioavailability .

Which computational models predict target interactions for structural analogs?

  • Molecular dynamics (MD) : Simulate binding to enzymes (e.g., 30-ns MD runs in GROMACS) to assess stability of ligand-target complexes .
  • QSAR modeling : Train models using datasets of thiadiazole derivatives to predict logP, IC50_{50}, and ADMET properties .
  • Free energy perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., methyl to ethyl) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.